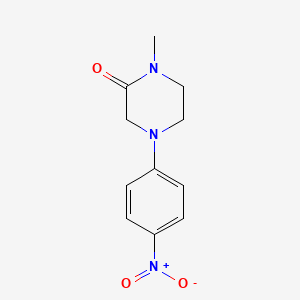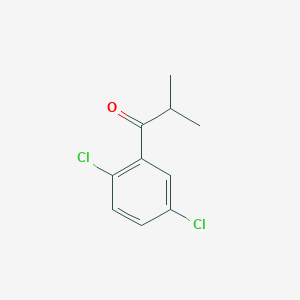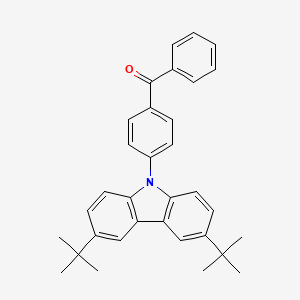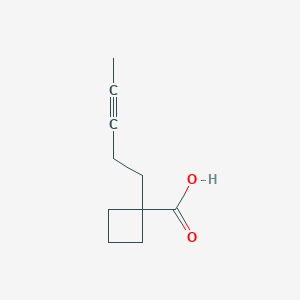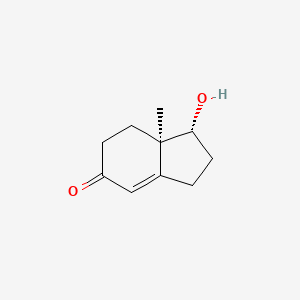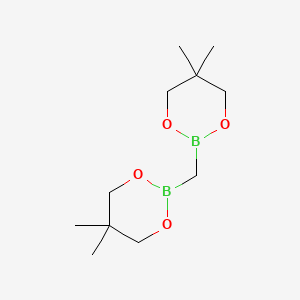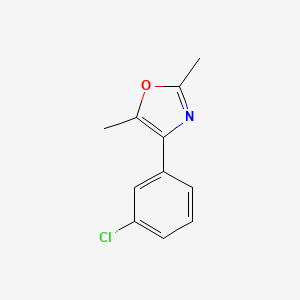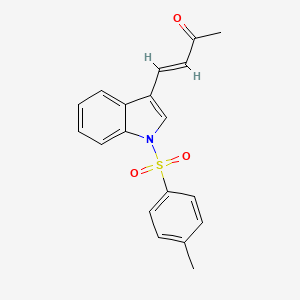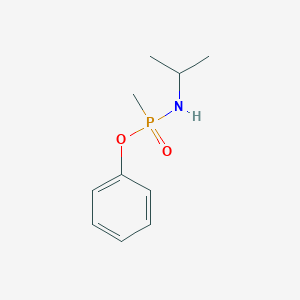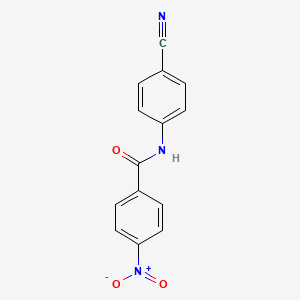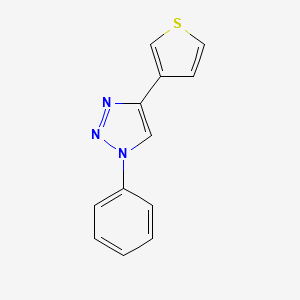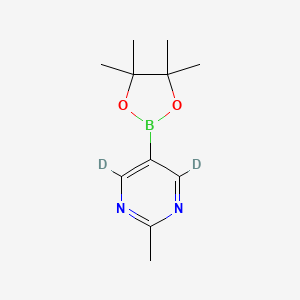
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)((2)H)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester derivative of pyrimidine. This compound is notable for its incorporation of deuterium atoms, which can be useful in various scientific applications, including studies involving isotopic labeling and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then functionalized with a boronic ester group.
Deuteration: The incorporation of deuterium atoms is achieved through specific deuteration reactions, often using deuterated reagents or solvents.
Boronic Ester Formation: The boronic ester group is introduced via a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the availability of deuterated reagents on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate, used to facilitate reactions.
Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide or sodium periodate.
Major Products
Coupling Products: Resulting from Suzuki-Miyaura coupling.
Alcohols/Phenols: From oxidation of the boronic ester group.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Scientific Research Applications
2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Isotopic Labeling: The deuterium atoms make it useful for tracing reaction pathways and studying reaction mechanisms.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor ligands.
Material Science: Used in the synthesis of conjugated polymers and other advanced materials.
Mechanism of Action
The mechanism of action for 2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine largely depends on its application:
In Catalysis: Acts as a boronic ester in Suzuki-Miyaura coupling, where it forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds.
In Biological Systems: When used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
- 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
The incorporation of deuterium atoms in 2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine distinguishes it from other boronic esters. This isotopic labeling provides unique advantages in research applications, particularly in studying reaction mechanisms and pathways.
Properties
Molecular Formula |
C11H17BN2O2 |
|---|---|
Molecular Weight |
222.09 g/mol |
IUPAC Name |
4,6-dideuterio-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C11H17BN2O2/c1-8-13-6-9(7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3/i6D,7D |
InChI Key |
COBZMDPXIDGRHY-QFIQSOQBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=N1)C)[2H])B2OC(C(O2)(C)C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14131976.png)
![2-[1-[8,9-Dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14131980.png)
